molecular formula C7H4Cl2O2 B146593 2,5-Dichlorobenzoic acid CAS No. 50-79-3

2,5-Dichlorobenzoic acid

Cat. No.: B146593
CAS No.: 50-79-3
M. Wt: 191.01 g/mol
InChI Key: QVTQYSFCFOGITD-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzoic acid is an organic compound with the molecular formula C7H4Cl2O2. It appears as white needle-like crystals or powder and is known for its use in various chemical reactions and industrial applications . This compound is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring.

Biochemical Analysis

Biochemical Properties

2,5-Dichlorobenzoic acid plays a role in biochemical reactions, particularly in the metabolism processes of certain bacteria. For instance, Pseudomonas stutzeri has been found to metabolize this compound . The compound is converted to 4-chlorocatechol by Pseudomonas sp. CPE2 strain . This indicates that this compound interacts with certain enzymes in these bacteria to facilitate its metabolism.

Cellular Effects

The effects of this compound on cells are primarily observed in microbial organisms. For example, variants of Pseudomonas aeruginosa JB2 have shown altered properties with respect to the metabolism of this compound . These bacteria can grow in continuous culture on this compound as the sole limiting carbon and energy source . This suggests that this compound can influence cellular metabolism in these organisms.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 4-chlorocatechol in Pseudomonas sp. CPE2 strain This conversion likely involves specific enzyme-catalyzed reactions, indicating that this compound can interact with these enzymes at the molecular level

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, long-term chemostat experiments have shown that Pseudomonas aeruginosa JB2 can adapt to metabolize this compound . This suggests that the compound’s effects on cellular function may vary over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models. It is known that the compound has moderate mammalian oral toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways in certain bacteria. In Pseudomonas stutzeri, the compound is metabolized to 4-chlorocatechol

Transport and Distribution

Given its solubility in ethanol and ether, and its ability to dissolve in hot water , it can be inferred that the compound may be transported and distributed in cells and tissues through these solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzoic acid can be synthesized through several methods:

Industrial Production Methods:

Properties

IUPAC Name

2,5-dichlorobenzoic acid
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InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
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InChI Key

QVTQYSFCFOGITD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)Cl
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Molecular Formula

C7H4Cl2O2
Record name 2,5-DICHLOROBENZOIC ACID
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DSSTOX Substance ID

DTXSID5024978
Record name 2,5-Dichlorobenzoic acid
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Molecular Weight

191.01 g/mol
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Physical Description

2,5-dichlorobenzoic acid appears as needles (from water) or white powder. (NTP, 1992), Solid; [CAMEO] White to beige powder; [Acros Organics MSDS]
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Boiling Point

574 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Vapor Pressure

0.000447 [mmHg]
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CAS No.

50-79-3, 35915-19-6
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Melting Point

304 to 309 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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